molecular formula C20H20N2O2 B5911680 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B5911680
M. Wt: 320.4 g/mol
InChI Key: GKDXKBOGROXYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a naturally occurring beta-carboline alkaloid found in various plants such as Peganum harmala and Banisteriopsis caapi. It has been used for centuries in traditional medicine and religious ceremonies due to its psychoactive properties. In recent years, harmaline has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

Harmaline acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline increases the levels of these neurotransmitters in the brain, leading to its psychoactive effects. Harmaline has also been shown to have affinity for various receptors in the brain, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
Harmaline has been shown to have a range of biochemical and physiological effects. Its psychoactive effects include hallucinations, altered perception, and mood changes. Harmaline has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to induce cell death in cancer cells and may be useful in the development of new cancer treatments. Harmaline has also been found to have antimicrobial properties and may be effective against drug-resistant bacteria.

Advantages and Limitations for Lab Experiments

Harmaline has several advantages for lab experiments, including its availability and relatively low cost. It is also a naturally occurring compound, making it a potential alternative to synthetic compounds. However, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's psychoactive effects can make it difficult to use in certain experiments, and its potency can vary depending on the source and extraction method.

Future Directions

There are several potential future directions for 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline research. In neuroscience, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's neuroprotective effects may be further explored for the treatment of neurodegenerative diseases. In cancer research, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's anticancer properties may be further studied for the development of new cancer treatments. Harmaline's antimicrobial properties may also be further explored for the development of new antibiotics. Additionally, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's potential as a therapeutic agent for other conditions, such as depression and anxiety, may be further investigated.

Synthesis Methods

Harmaline can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The most common method of extraction is from the seeds of Peganum harmala, which contain high levels of 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline. Chemical synthesis involves the reaction of tryptamine with 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline or harmine, another beta-carboline alkaloid, in the presence of an oxidizing agent.

Scientific Research Applications

Harmaline has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cancer research, and microbiology. In neuroscience, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In cancer research, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have anticancer properties and may be useful in the development of new cancer treatments. In microbiology, 2-acetyl-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antimicrobial properties and may be effective against drug-resistant bacteria.

properties

IUPAC Name

1-[1-(2-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13(23)22-12-11-15-14-7-3-5-9-17(14)21-19(15)20(22)16-8-4-6-10-18(16)24-2/h3-10,20-21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDXKBOGROXYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1C3=CC=CC=C3OC)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,4-b]indole, 1,2,3,4-tetrahydro-2-acetyl-1-(2-methoxyphenyl)-

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